molecular formula C13H10O2 B13136514 Ethyl 3,5-diethynylbenzoate

Ethyl 3,5-diethynylbenzoate

Cat. No.: B13136514
M. Wt: 198.22 g/mol
InChI Key: MGCSFIPLZFFWII-UHFFFAOYSA-N
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Description

Ethyl 3,5-diethynylbenzoate is an aromatic ester characterized by two ethynyl (-C≡CH) groups at the 3 and 5 positions of the benzene ring and an ethyl ester group at the 1-position. The ethynyl substituents confer unique electronic and steric properties due to their sp-hybridized carbon atoms, which are highly electron-withdrawing. This compound is of interest in materials science and organic synthesis, particularly in applications requiring conjugated systems, such as organic electronics or metal-organic frameworks (MOFs).

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 3,5-diethynylbenzoate

InChI

InChI=1S/C13H10O2/c1-4-10-7-11(5-2)9-12(8-10)13(14)15-6-3/h1-2,7-9H,6H2,3H3

InChI Key

MGCSFIPLZFFWII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,5-diethynylbenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the Sonogashira coupling reaction, where 3,5-dibromobenzoic acid is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The resulting intermediate is then deprotected and esterified with ethanol to yield this compound .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 3,5-diethynylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release benzoic acid derivatives, which may exert biological effects through various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 3,5-diethynylbenzoate with structurally related benzoate esters, focusing on substituent effects, reactivity, and applications. Key differences arise from the nature and position of substituents on the aromatic ring.

Substituent Electronic Effects

Ethynyl groups are strong electron-withdrawing substituents due to their sp-hybridization, which contrasts with electron-donating groups (e.g., -NH₂, -OCH₃) or halogen atoms (e.g., -Cl, -Br). For example:

  • Ethyl 4-amino-3,5-dichlorobenzoate (): The amino group (-NH₂) donates electrons, while chlorine atoms withdraw electrons. This combination creates a polarized ring system, enhancing reactivity in nucleophilic substitutions .
  • Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate (): Halogens at multiple positions increase electrophilicity, making the compound reactive in cross-coupling reactions .
  • This property is advantageous in designing conductive polymers or catalysts .

Steric and Structural Considerations

Ethynyl groups are linear and less bulky compared to branched substituents like tert-butyl or phenyl groups:

  • Ethyl 2-hydroxy-3,5-bis(1-phenylethyl)benzoate (): Bulky phenylethyl groups create significant steric hindrance, limiting accessibility to the ester group in reactions .
  • This compound : The linear ethynyl substituents minimize steric effects, allowing for efficient π-π stacking in crystalline materials or MOFs .

Physical Properties

Substituents significantly influence solubility, melting points, and stability:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound -C≡CH (3,5) ~214.22* High thermal stability, low solubility in polar solvents Organic electronics, MOFs
Ethyl 3,5-dichlorobenzoate -Cl (3,5) 229.07 Moderate solubility in DMSO, reactive in nucleophilic substitutions Pharmaceutical intermediates
Ethyl 3,5-diaminobenzoate -NH₂ (3,5) 180.21 Soluble in alcohols, forms hydrogen bonds Diagnostic tools, polymer synthesis
Ethyl 4-hydroxy-3,5-diiodobenzoate -OH, -I (3,5) 353.99 High density, effective in X-ray contrast agents Medical imaging

*Calculated based on molecular formula C₁₁H₁₀O₂.

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